Home > Products > Screening Compounds P129605 > Anticancer agent 100
Anticancer agent 100 -

Anticancer agent 100

Catalog Number: EVT-14053000
CAS Number:
Molecular Formula: C18H20ClN3O
Molecular Weight: 329.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 100, also known as BOLD-100, is a promising compound currently under investigation for its potential in treating various cancers, including gastric, pancreatic, colorectal, and bile duct cancers. This compound has garnered attention due to its unique mechanism of action and favorable pharmacokinetic properties. BOLD-100 is classified as a metal-based anticancer agent, specifically a ruthenium complex that exhibits cytotoxic effects against cancer cells.

Source and Classification

BOLD-100 was initially developed from the research surrounding metal-based drugs, which have shown significant potential in oncology. Its classification as a ruthenium-based anticancer agent places it within a growing category of compounds that leverage the properties of transition metals to induce apoptosis in cancer cells. The compound's design emphasizes its ability to interact with biological macromolecules, leading to therapeutic effects that differ from traditional chemotherapy agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of BOLD-100 involves several steps that utilize both organic and inorganic chemistry techniques. The primary method includes the coordination of ruthenium with various ligands to form stable complexes. Recent studies have focused on optimizing the synthesis process through radiolabeling techniques to enhance imaging capabilities in preclinical evaluations. For instance, the synthesis can be achieved via:

  1. Initial Coordination: Ruthenium is coordinated with specific ligands under controlled conditions.
  2. Radiolabeling: The incorporation of radionuclides such as 97Ru^{97}\text{Ru} or 103Ru^{103}\text{Ru} for imaging purposes.
  3. Purification: Techniques such as thin-layer chromatography are employed to isolate the desired product from unreacted materials and byproducts.
Molecular Structure Analysis

Structure and Data

BOLD-100's molecular structure is characterized by a central ruthenium atom coordinated with various ligands, including nitrogen-containing heterocycles. The specific arrangement of these ligands around the ruthenium core is crucial for its biological activity. Structural analysis typically involves:

  • Nuclear Magnetic Resonance Spectroscopy: Used to confirm the identity and purity of synthesized compounds.
  • Mass Spectrometry: To determine molecular weight and composition.
  • X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms within the molecule.

Data from these analyses indicate that BOLD-100 possesses unique structural features that contribute to its anticancer properties .

Chemical Reactions Analysis

Reactions and Technical Details

BOLD-100 undergoes several key chemical reactions that facilitate its interaction with biological targets. Notably:

  1. Ligand Exchange Reactions: These reactions allow BOLD-100 to interact with biomolecules such as proteins and nucleic acids.
  2. Redox Reactions: The ruthenium center can undergo oxidation-reduction processes, which are essential for its cytotoxic action.
  3. Coordination Complex Formation: The ability of BOLD-100 to form stable complexes with cellular components enhances its therapeutic efficacy.

The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of competing ligands .

Mechanism of Action

Process and Data

The mechanism by which BOLD-100 exerts its anticancer effects primarily involves:

  • Induction of Apoptosis: BOLD-100 activates apoptotic pathways in cancer cells through mitochondrial dysfunction and oxidative stress.
  • Inhibition of Key Enzymes: The compound has been shown to inhibit enzymes critical for cancer cell proliferation, such as those involved in DNA replication.
  • Interaction with Proteins: Binding to specific proteins alters their function, leading to cell cycle arrest and subsequent cell death.

Preclinical studies have demonstrated that BOLD-100 effectively reduces tumor growth in various cancer models, highlighting its potential as a novel therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BOLD-100 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in polar solvents, which aids in its bioavailability.
  • Stability: BOLD-100 shows good stability under physiological conditions but may degrade under extreme pH or temperature.
  • Spectroscopic Characteristics: Characteristic absorption bands can be observed in UV-visible spectroscopy, indicating electronic transitions associated with the ruthenium center.

These properties are critical for determining the optimal conditions for storage, formulation, and administration in clinical settings .

Applications

Scientific Uses

BOLD-100 is primarily being explored for its applications in oncology. Specific uses include:

  • Chemotherapy: As a potential alternative or adjunct to existing chemotherapeutic agents.
  • Diagnostic Imaging: Radiolabeled forms of BOLD-100 are being investigated for their utility in nuclear medicine to visualize tumor dynamics.
  • Research Tool: Its unique properties make it valuable for studying metal-drug interactions at a molecular level.

The ongoing research into BOLD-100 aims to further elucidate its mechanisms and optimize its therapeutic potential across various cancer types .

Historical Context and Discovery of Anticancer Agent 100

Anticancer Agent 100 (PB-100) emerged from systematic investigations into plant-derived compounds with selective cytotoxicity. Discovered through bioactivity-guided fractionation of Geissospermum vellosii, a tropical rainforest tree, PB-100 was isolated and purified in the late 20th century. Initial studies identified its unprecedented selectivity for malignant cells while sparing normal counterparts—a property first documented in 1978 using glioblastoma models [8]. The active principles, flavopereirine and dihydroflavopereirine, were structurally characterized as indole alkaloids and later chemically synthesized by Dr. A. Fürstner (Max-Planck Institute), confirming bioactivity at concentrations as low as 50 µg/ml [8].

A landmark study evaluated PB-100 against 16 malignant cell lines, including multidrug-resistant (MDR) phenotypes:

  • U251 glioblastoma: Resistant to BCNU and radiation
  • PC3 prostate carcinoma: Resistant to cisplatin, doxorubicin, and etoposide
  • ES2 ovarian carcinoma: Exhibiting low-moderate MDRPB-100 achieved 74–98% cell destruction at 100 µg/ml while maintaining >95% viability in normal astrocytes, colon (CCD-18Co), kidney (NRK-49F), liver (clone 9), and skin (CCD-974Sk) cells [8]. This selectivity stemmed from PB-100’s preferential accumulation in cancer cell nuclei and inability to penetrate normal cells.

Table 1: Anticancer Activity of PB-100 Across Malignant Cell Lines

Cell LineCancer TypeResistance Profile% Inhibition (100 µg/ml)
U251GlioblastomaBCNU, radiation98%
PC3Prostate carcinomaCisplatin, doxorubicin92%
ES2Ovarian carcinomaMultidrug-resistant89%
LoVoColon adenocarcinomaChemoresistant85%
MCF-7Breast carcinomaStandard90%
Normal cell linesVarious tissuesN/A<5%

Source: Beljanski (2000) [8]

Properties

Product Name

Anticancer agent 100

IUPAC Name

4-(butylamino)-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C18H20ClN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+

InChI Key

KIGDWQNJEMJJCK-FYJGNVAPSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Isomeric SMILES

CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.